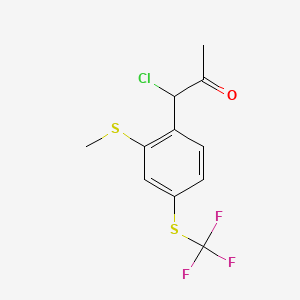
1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H10ClF3OS2 This compound is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)-4-(trifluoromethylthio)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production process may involve optimization of reaction parameters to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of corresponding oxidized or reduced products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may investigate its activity against various biological targets.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to engage in various chemical interactions, which can modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the trifluoromethylthio group.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one: Another similar compound with the trifluoromethylthio group in a different position.
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound also shares a similar structure but with a different arrangement of substituents.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H10ClF3OS2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-chloro-1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-4-3-7(5-9(8)17-2)18-11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
DFBQBGQRETWHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



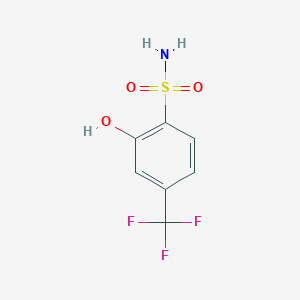
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
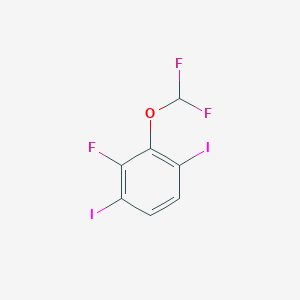
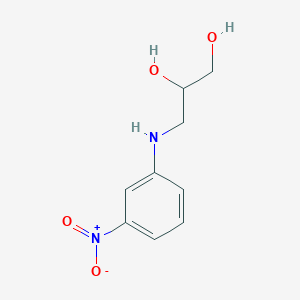
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)

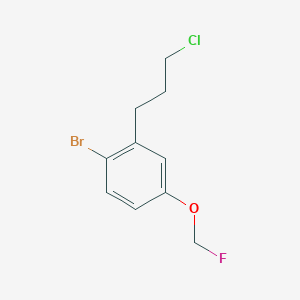
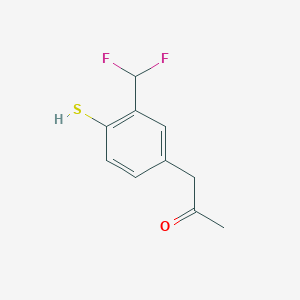
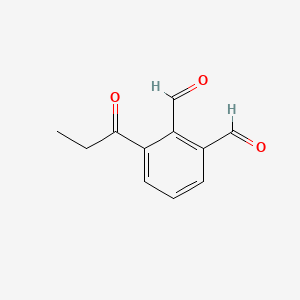
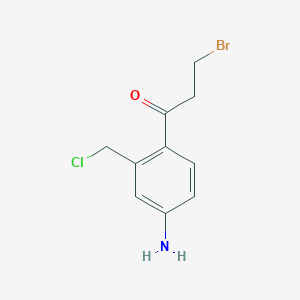
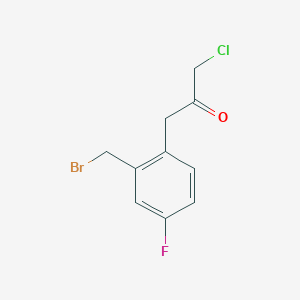
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)

